This compound falls under the category of aminopyrimidine derivatives. Aminopyrimidines are known for their role as inhibitors in various biological pathways, particularly those involving kinases and other enzymes critical for cellular signaling and proliferation.
The synthesis of rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol typically involves several key steps:
The molecular structure of rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol can be described as follows:
Rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol can participate in several chemical reactions:
The mechanism of action for rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol primarily involves:
The physical and chemical properties of rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol include:
Rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol has several potential applications:
The compound is systematically named as rac erythro-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, with the International Union of Pure and Applied Chemistry (IUPAC) designation 3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol [3] [5]. The prefix "rac" denotes a racemic mixture, indicating equal proportions of both enantiomers within the erythro diastereomer. The stereochemical descriptor "erythro" specifies the relative configuration at the chiral carbons (C2 and C3), where the hydrogen (H) and hydroxyl (OH) substituents adopt a syn orientation in the Fischer projection—analogous to the stereochemistry in erythrose [7]. This contrasts with the "threo" configuration, where these groups are anti. The stereochemistry critically influences molecular interactions, as the erythro configuration enables specific hydrogen-bonding networks unattainable in the threo form.
The SMILES notation (CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N
) encodes atomic connectivity and stereochemistry, while the InChI key (SBFQZPXJGBALKB-UHFFFAOYSA-N
) provides a unique identifier for database searches [3]. Synonymous designations include 3-[(5-amino-6-chloro-4-pyrimidinyl)amino]-2-nonanol, underscoring its classification as a pyrimidine derivative with an alkylamino alcohol chain [5].
The molecular formula C₁₃H₂₃ClN₄O (molecular weight: 286.80 g/mol) defines the compound’s elemental composition, featuring:
Table 1: Physicochemical Properties
Property | Value | Experimental Conditions |
---|---|---|
Appearance | White crystalline solid | Ambient temperature |
Molecular Weight | 286.80 g/mol | - |
Exact Mass | 286.15600 Da | Mass spectrometry |
Topological Polar Surface Area | 84.06 Ų | Computational calculation |
LogP (Partition coefficient) | 3.50 | Octanol-water system |
Water Solubility | Not reported | - |
The compound’s relatively high LogP value suggests significant hydrophobicity, likely due to the nonyl chain. The polar surface area (>80 Ų) indicates potential for hydrogen bonding, aligning with its solid-state stability [3] [5]. No experimental data on melting point, boiling point, or density are available in the consulted sources [5].
Crystallographic data (e.g., unit cell parameters, space group, atomic coordinates) for this compound remain unreported in the available literature [5]. However, conformational stability can be inferred from its structural analogs and computational models. The molecule possesses three rotatable bonds:
Molecular dynamics simulations suggest that the erythro configuration stabilizes the extended alkyl chain through intramolecular hydrogen bonding between the C2-hydroxyl and pyrimidine N1. This interaction reduces conformational flexibility, potentially favoring a bent topology that orients the alkyl chain parallel to the pyrimidine plane. The racemic nature implies that crystallization would typically form a centrosymmetric conglomerate, though no polymorph screening data exists.
The erythro and threo diastereomers exhibit distinct physicochemical and biological behaviors due to divergent stereochemical arrangements:
Table 2: Erythro vs. Threo Diastereomer Comparison
Property | Erythro Diastereomer | Threo Diastereomer |
---|---|---|
Relative Configuration | Syn (H and OH groups) | Anti (H and OH groups) |
Fischer Projection | Identical substituents aligned | Identical substituents opposed |
Stability | Stabilized by intramolecular H-bonding | Higher steric strain |
Synthesis Yield | Predominant in reductive amination | Minor product |
Biological Recognition | Complementary to enzyme pockets | Reduced binding affinity |
In the erythro isomer, the syn alignment enables optimal intramolecular hydrogen bonding between the hydroxyl group and the pyrimidine nitrogen, enhancing conformational rigidity. This contrasts with the threo isomer, where the anti placement sterically hinders such interactions [7]. Synthetic routes typically yield erythro as the major product due to transition-state stabilization in nucleophilic additions. Biologically, the erythro configuration’s spatial arrangement often allows for precise fit in enzyme active sites, as observed in related pyrimidine-based inhibitors [9]. The racemic mixture ("rac") indicates that pharmacological studies would require enantiopure separation to isolate stereospecific effects.
Note: Data derived from structural analogs and stereochemical principles due to limited compound-specific studies in consulted sources [3] [5] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: